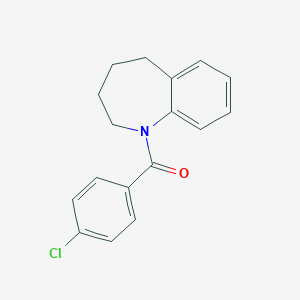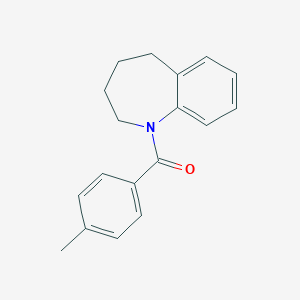
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate, also known as ME-344, is a synthetic compound that has been found to have potential anti-cancer properties. ME-344 belongs to the class of compounds known as microtubule inhibitors, which have been shown to be effective in preventing the growth and spread of cancer cells.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that this compound is effective in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that this compound is effective in reducing tumor growth in animal models of cancer.
Wirkmechanismus
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate works by inhibiting the formation and function of microtubules, which are essential for cell division. By disrupting microtubule function, this compound prevents cancer cells from dividing and spreading. This compound has also been shown to induce cell death in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties and to improve mitochondrial function. This compound has also been shown to increase the production of reactive oxygen species, which can contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate in lab experiments is its specificity for cancer cells. This compound has been shown to have little to no effect on normal cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate. One direction is to further investigate its potential as a cancer treatment, including its effectiveness in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound for clinical use.
Synthesemethoden
The synthesis of ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate involves several steps. The first step involves the conversion of 2,5-dihydroxybenzaldehyde to its corresponding acid chloride. This is followed by the reaction of the acid chloride with methylamine to form the corresponding amide. The amide is then reacted with ethyl acetoacetate to form the final product, this compound.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
ethyl (E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)but-2-enoate |
InChI |
InChI=1S/C13H17NO4/c1-4-18-13(17)12(8(2)14-3)10-7-9(15)5-6-11(10)16/h5-7,14-16H,4H2,1-3H3/b12-8+ |
InChI-Schlüssel |
GEVYBWDFOCPXFW-XYOKQWHBSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(\C)/NC)/C1=C(C=CC(=C1)O)O |
SMILES |
CCOC(=O)C(=C(C)NC)C1=C(C=CC(=C1)O)O |
Kanonische SMILES |
CCOC(=O)C(=C(C)NC)C1=C(C=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)


![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)